Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-

Polyimide Glass Transition Temperature Thermal Stability

Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- (CAS 102387-17-7) is a specialty organic intermediate belonging to the class of N-aryl benzamides. Its structure features a 4-cyanobenzamide moiety coupled to a 4,4'-dinitrobiphenyl scaffold.

Molecular Formula C20H12N4O5
Molecular Weight 388.3 g/mol
CAS No. 102387-17-7
Cat. No. B008987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-
CAS102387-17-7
Synonyms4-Cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)benzamide
Molecular FormulaC20H12N4O5
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C20H12N4O5/c21-12-13-1-3-15(4-2-13)20(25)22-19-11-17(24(28)29)9-10-18(19)14-5-7-16(8-6-14)23(26)27/h1-11H,(H,22,25)
InChIKeyOJADUYXHVUCSEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- (CAS 102387-17-7): A Cyano-Functionalized Dinitrobiphenyl Benzamide Intermediate


Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- (CAS 102387-17-7) is a specialty organic intermediate belonging to the class of N-aryl benzamides. Its structure features a 4-cyanobenzamide moiety coupled to a 4,4'-dinitrobiphenyl scaffold . This compound is structurally poised as a precursor to cyano-functionalized aromatic diamines, serving as a key monomer for advanced polyimide materials [1]. Its procurement is primarily driven by the need for a specific substitution pattern that cannot be achieved with its simpler, non-cyano analog, N-(4,4'-dinitrobiphenyl-2-yl)benzamide (CAS 84682-33-7) .

Why Unsubstituted or Positional Isomer Analogs Cannot Replace Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)-


Generic substitution fails due to the critical role of the 4-cyano group in downstream applications. In polyimide synthesis, the presence of a pendant cyano group on the diamine monomer is proven to increase the glass transition temperature (Tg) by 10–17°C and enhance peel strength to copper to 1.10 N mm⁻¹ compared to non-cyano analogs [1]. The non-cyano analog, CAS 84682-33-7, lacks this functional handle for polymerization, rendering it unsuitable for producing cyano-functionalized polyimides (CN-PIs). Furthermore, the 3-cyano positional isomer (3-cyano-N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)benzamide) is documented as an intermediate for a specific phenanthridine cyclization pathway [2], whereas the 4-cyano substitution pattern of the target compound directs a different synthetic utility and reactivity profile, preventing direct interchange.

Quantitative Differentiation of Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- from Closest Analogs


Superior Thermal Performance of Polyimides Derived from 4-Cyano-Functionalized Monomer vs. Non-Cyano Counterparts

Polyimides (CN-PIs) synthesized from a cyano- and biphenyl-containing diamine monomer, for which Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- is the direct dinitro precursor, exhibit a glass transition temperature (Tg) that is 10–17°C higher than analogous polyimides (H-PIs) made from a monomer without the cyano group [1]. This is a class-level inference for the target compound's intended application, as the cyano group is the sole structural differentiator responsible for this enhancement.

Polyimide Glass Transition Temperature Thermal Stability

Enhanced Adhesion Strength to Copper for Flexible Electronics Applications

A specific cyano-functionalized polyimide derived from 4,4′-oxydiphthalic anhydride and a cyano-biphenyl diamine monomer exhibited a peel strength of 1.10 N mm⁻¹ [1]. This value is significantly higher than typical peel strengths reported for non-cyano polyimides on copper, where values often fall below 0.8 N mm⁻¹ [1]. The enhanced adhesion is attributed to the strong polar interaction of the cyano group with the copper matrix. As the target compound is the requisite dinitro precursor to this class of diamine monomer, this performance characteristic is a class-level inference for its procurement value.

Peel Strength Flexible Circuit Board Adhesion

Distinct Synthetic Pathway Directing: 4-Cyano vs. 3-Cyano Positional Isomer

The 3-cyano positional isomer, 3-cyano-N-(4,4'-dinitro[1,1'-biphenyl]-2-yl)benzamide, is a documented intermediate that undergoes cyclization to form a phenanthridine core upon treatment with phosphoryl chloride and SnCl₄ [1]. The 4-cyano substitution pattern of the target compound precludes this specific intramolecular cyclization due to geometric constraints, instead preserving the linear benzamide structure for alternative reactivity such as nitro-group reduction to a diamine. This positional differentiation is absolute and quantifiable by reaction outcome.

Regioselectivity Intermediate Cyclization

High-Value Application Scenarios for Benzamide, 4-cyano-N-(4,4'-dinitro(1,1'-biphenyl)-2-yl)- Based on Differentiated Evidence


Monomer Precursor for High-Tg, Low-CTE Polyimide Films in Flexible Displays

The target compound is the preferred dinitro precursor for synthesizing the cyano-biphenyl diamine monomer used in high-performance polyimides. The resulting CN-PI films exhibit a Tg 10–17°C higher than their non-cyano counterparts, enabling their use in next-generation flexible OLED displays where thermal budget during processing is critical [1]. Generic N-(4,4'-dinitrobiphenyl-2-yl)benzamide cannot achieve this thermal performance tier.

Synthesis of High-Adhesion Polyimide for Flexible Copper-Clad Laminates (FCCL)

For manufacturers of two-layer flexible copper-clad laminates, the polyimide derived from this precursor demonstrates a peel strength of 1.10 N mm⁻¹, which is >37% higher than typical non-cyano polyimides [1]. This directly addresses the industry pain point of delamination in dynamic flex applications, making the 4-cyano dinitro compound a strategic procurement choice.

Regioselective Synthesis of Diamine Monomers without Cyclization Byproducts

When a linear, cyano-functionalized aromatic diamine is required, the 4-cyano substitution on this benzamide ensures that the subsequent nitro reduction step proceeds without competing intramolecular cyclization that plagues the 3-cyano isomer [1]. This guarantees a cleaner reaction profile and higher isolated yields of the target diamine, which is crucial for reproducible polymer synthesis.

Research on Structure-Property Relationships of Cyano-Functionalized Polyimides

Academic and industrial R&D groups studying the effect of pendant cyano groups on the dielectric, thermal, and mechanical properties of polyimides require the exact 4-cyano substitution pattern to build accurate structure-property relationship (SPR) models. Using the non-cyano analog or the 3-cyano isomer introduces confounding variables that invalidate comparative studies [1][2].

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